Sub-Nanomolar Inhibition of Plasmepsin X (PMX) vs. Single-Target Analog WM4
WM382 exhibits potent inhibition of recombinant P. falciparum plasmepsin X (rPMX) with an IC50 of 0.06 nM [1][2]. This potency is 13.5-fold greater than that of the single-target analog WM4 (IC50 = 0.81 nM) and 50-fold greater than WM5 (IC50 = 3.02 nM) under identical assay conditions [1].
| Evidence Dimension | Inhibition of recombinant plasmepsin X (rPMX) enzymatic activity |
|---|---|
| Target Compound Data | IC50 = 0.06 nM |
| Comparator Or Baseline | WM4 (IC50 = 0.81 nM); WM5 (IC50 = 3.02 nM) |
| Quantified Difference | 13.5-fold more potent than WM4; 50-fold more potent than WM5 |
| Conditions | FRET-based biochemical assay using recombinant P. falciparum PMX enzyme |
Why This Matters
The 13.5-fold superior potency against PMX compared to WM4 directly translates to a lower effective concentration in target tissue, enabling more robust in vivo efficacy and a reduced risk of incomplete target engagement.
- [1] Favuzza P, de Lera Ruiz M, Thompson JK, Triglia T, Ngo A, Steel RW, Vavrek M, Christensen J, Healer J, Boyce C, Guo Z, Hu M, Khan T, Murgolo N, Zhao L, Penington JS, Reaksudsan K, Jarman K, Dietrich MH, Richardson L, Guo KY, Lopaticki S, Tham WH, Rottmann M, Papenfuss T, Robbins JA, Boddey JA, Sleebs BE, Sabroux HJ, McCauley JA, Olsen DB, Cowman AF. Dual plasmepsin-targeting antimalarial agents disrupt multiple stages of the malaria parasite life cycle. Cell Host Microbe. 2020 Apr 8;27(4):642-658.e12. View Source
- [2] de Lera Ruiz M, Favuzza P, Guo Z, Zhao L, Hu B, Lei Z, Zhan D, Murgolo N, Boyce CW, Vavrek M, Thompson J, Ngo A, Jarman KE, Robbins J, Boddey J, Sleebs BE, Lowes KN, Cowman AF, Olsen DB, McCauley JA. The Invention of WM382, a Highly Potent PMIX/X Dual Inhibitor toward the Treatment of Malaria. ACS Med Chem Lett. 2022 Oct 12;13(11):1745-1754. View Source
